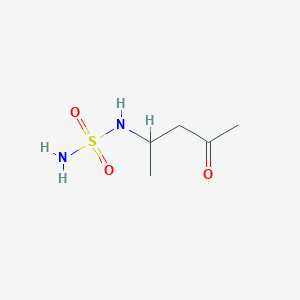

2-Oxo-4-(sulfamoylamino)pentane

Description

2-Oxo-4-(sulfamoylamino)pentane is a small organic compound featuring a pentane backbone substituted with a ketone group at position 2 and a sulfamoylamino (-NHSO₂NH₂) moiety at position 3. This structure confers unique physicochemical properties, such as polarity from the sulfamoyl group and reactivity from the ketone.

Properties

IUPAC Name |

2-oxo-4-(sulfamoylamino)pentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3S/c1-4(3-5(2)8)7-11(6,9)10/h4,7H,3H2,1-2H3,(H2,6,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVPPUFYUWIODA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C)NS(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-4-(sulfamoylamino)pentane typically involves the reaction of a suitable ketone precursor with a sulfonamide reagent under controlled conditions. One common method involves the use of a base to deprotonate the sulfonamide, followed by nucleophilic attack on the ketone carbonyl group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 2-Oxo-4-(sulfamoylamino)pentane may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-4-(sulfamoylamino)pentane can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

2-Oxo-4-(sulfamoylamino)pentane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

Medicine: Explored for its potential therapeutic properties, particularly in the development of antimicrobial agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-4-(sulfamoylamino)pentane involves its interaction with biological targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Chlorinated Pentane Derivatives

Example : 3-Chloro-3-methylpentane (C₆H₁₁Cl)

- Functional Groups: A chlorinated alkane, lacking the sulfamoylamino or ketone groups of the target compound.

- Reactivity: Undergoes dehydrochlorination at 250°C with chars, yielding hydrocarbons . In contrast, 2-Oxo-4-(sulfamoylamino)pentane’s sulfamoyl group may confer thermal stability or hydrolytic sensitivity.

- Applications : Chlorinated pentanes are intermediates in organic synthesis, whereas sulfamoyl-containing compounds are more likely to exhibit bioactivity or serve as drug precursors .

Solvent-Extracted Sulfonamide Analogs

Example : Syringaldehyde (C₉H₁₀O₄)

- Functional Groups : Aromatic aldehyde with methoxy groups, extracted via polar solvents like diethyl ether .

- For instance, dichloromethane or ether mixtures optimize recovery of polar sulfonamides, as seen in analogous studies .

Research Implications and Gaps

- Synthetic Routes: The synthesis of 2-Oxo-4-(sulfamoylamino)pentane may parallel methods for sulfonamide derivatives, such as coupling sulfamoyl chloride with amine intermediates .

- Data Limitations: No direct experimental data (e.g., solubility, toxicity) are available for the target compound in the provided evidence, necessitating further studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.